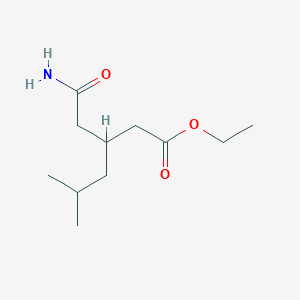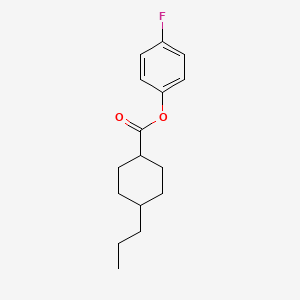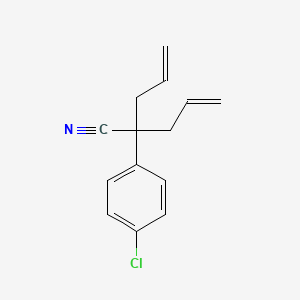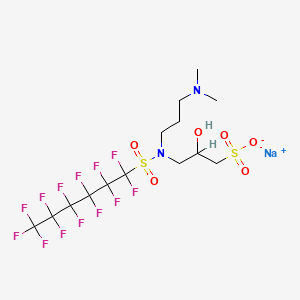
Tert-butyl 2,2-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,2-dimethylbutanoate is an organic compound with the molecular formula C10H20O2. It is a colorless liquid that is used as a building block in organic synthesis. The compound is characterized by its tert-butyl ester functional group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 2,2-dimethylbutanoate can be synthesized through the esterification of 2,2-dimethylbutanoic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to improve the selectivity and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2,2-dimethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield 2,2-dimethylbutanoic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: 2,2-dimethylbutanoic acid and tert-butyl alcohol.
Reduction: 2,2-dimethylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 2,2-dimethylbutanoate is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.
Materials Science: As a precursor for the synthesis of polymers and other advanced materials.
Biochemistry: In the study of enzyme-catalyzed esterification and hydrolysis reactions.
Mécanisme D'action
The mechanism of action of tert-butyl 2,2-dimethylbutanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to the formation of various intermediates and products depending on the reaction conditions and reagents used. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl acetate: Another tert-butyl ester with similar reactivity but different physical properties.
Tert-butyl benzoate: A tert-butyl ester of benzoic acid, used in similar applications but with different chemical behavior.
2,2-dimethylpropanoic acid: The parent acid of tert-butyl 2,2-dimethylbutanoate, used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and physical properties. The presence of the tert-butyl group provides steric hindrance, making it less reactive in certain nucleophilic substitution reactions compared to other esters. This can be advantageous in selective synthesis applications where controlled reactivity is desired.
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
tert-butyl 2,2-dimethylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-7-10(5,6)8(11)12-9(2,3)4/h7H2,1-6H3 |
Clé InChI |
WYOYYJJXVRYYGM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


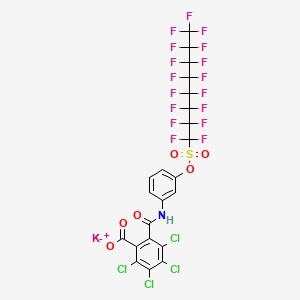


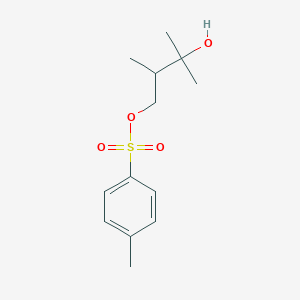
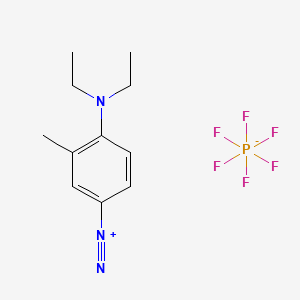
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)


![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt](/img/structure/B13413938.png)

